molecular formula C12H18N2O2 B13507311 (r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

(r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

Cat. No.: B13507311
M. Wt: 222.28 g/mol
InChI Key: LZWJONHJDAIFAC-NSHDSACASA-N
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Description

®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-morpholinophenylacetonitrile using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Secondary amines, Tertiary amines

    Substitution: Alkylated derivatives, Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also employed in the development of enzyme inhibitors and activators.

Medicine

In medicine, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has potential applications in drug development. Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The morpholine ring provides additional stability and specificity in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanol: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

    2-Amino-2-phenylethanol: Lacks the morpholine ring, which reduces its stability and specificity in binding to molecular targets.

    2-Amino-2-(2-piperidinophenyl)ethan-1-ol: Contains a piperidine ring instead of a morpholine ring, which alters its chemical properties and reactivity.

Uniqueness

®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, along with the morpholine ring. This combination of functional groups provides a high degree of versatility in chemical reactions and applications, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m0/s1

InChI Key

LZWJONHJDAIFAC-NSHDSACASA-N

Isomeric SMILES

C1COCCN1C2=CC=CC=C2[C@H](CO)N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(CO)N

Origin of Product

United States

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